2,2-Bis(4-aminophenyl)hexafluoropropane

Catalog No.
S667612
CAS No.
1095-78-9
M.F
C15H12F6N2
M. Wt
364.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Bis(4-aminophenyl)hexafluoropropane

CAS Number

1095-78-9

Product Name

2,2-Bis(4-aminophenyl)hexafluoropropane

IUPAC Name

4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline

Molecular Formula

C15H12F6N2

Molecular Weight

364.29 g/mol

InChI

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2

InChI Key

BEKFRNOZJSYWKZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)N)N)(C(F)(F)F)C(F)(F)F)N)N

Liquid Crystal Research:

  • ,2-Bis(4-aminophenyl)hexafluoropropane exhibits liquid crystalline properties, meaning it can transition between different phases with distinct optical properties under specific conditions.
  • Researchers investigate its potential use in developing new liquid crystal materials for various applications, including:
    • Display technology: Liquid crystal displays (LCDs) in TVs, monitors, and other devices. ()
    • Optical modulators: Devices that control the intensity, phase, or polarization of light, used in telecommunications and other fields. ()

Organic Electronics:

  • Due to its functional groups and electronic properties, 2,2-Bis(4-aminophenyl)hexafluoropropane is explored in the development of organic electronic devices:
    • Organic light-emitting diodes (OLEDs): A type of display technology known for its thin profile, high contrast, and wide viewing angles. ()
    • Organic solar cells: Devices that convert sunlight into electricity using organic materials. ()

Material Science:

  • Researchers study 2,2-Bis(4-aminophenyl)hexafluoropropane for its potential applications in:
    • Polymer synthesis: As a building block for the development of new polymers with specific properties. ()
    • Self-assembled materials: Materials that can form ordered structures through non-covalent interactions, used in various applications like drug delivery and sensors. ()

2,2-Bis(4-aminophenyl)hexafluoropropane is a fluorinated organic compound with the molecular formula C15H12F6N2 and a molecular weight of 334.26 g/mol. This compound appears as a solid at room temperature and is characterized by its high thermal stability and chemical resistance, making it valuable in various industrial applications. Its structure features two aminophenyl groups attached to a hexafluoropropane bridge, contributing to its unique properties and functionality in materials science and biomedicine .

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can participate in reduction reactions with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can also engage in substitution reactions where functional groups are replaced under specific conditions .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Catalysts: Palladium on activated carbon, copper (I) iodide.

Common Synthesis Routes

  • From Hexafluorobisphenol A: This method involves the reaction of hexafluorobisphenol A with aniline in the presence of a catalyst under inert atmospheric conditions to avoid oxidation.
  • Multi-step Reaction: A more complex route involves multiple steps using sodium t-butanolate and copper (I) iodide initially, followed by palladium on activated carbon and hydrogen.
  • Friedel-Crafts Reaction: Optimizing conditions for this reaction has yielded varying results, with yields reaching approximately 20% in larger batches .

Industrial Production Methods

In industrial settings, the synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane is scaled up to ensure high yield and purity. This often involves dissolving starting materials in solvents like ethanol or methylene chloride and optimizing reaction conditions .

The applications of 2,2-Bis(4-aminophenyl)hexafluoropropane span several fields:

  • Chemistry: Used as a monomer in synthesizing high-performance polyimides and polyamides.
  • Biology: Employed in developing biomaterials for medical applications.
  • Medicine: Utilized in drug delivery systems and medical devices due to its stability.
  • Industry: Applied in producing materials for electronics, aerospace, and automotive sectors .

Several compounds share structural similarities with 2,2-Bis(4-aminophenyl)hexafluoropropane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis(4-aminophenyl) sulfoneC12H12N2O2SContains a sulfone group; used in dyes and polymers.
1,3-Bis(4-aminophenyl)hexafluoropropaneC15H12F6N2Isomeric form; exhibits similar properties but different reactivity.
Hexafluorobisphenol AC12H6F6OUsed as a precursor; lacks amino groups but features fluorination.

Uniqueness of 2,2-Bis(4-aminophenyl)hexafluoropropane

The uniqueness of 2,2-Bis(4-aminophenyl)hexafluoropropane lies in its dual amino functionality combined with a highly fluorinated backbone. This combination enhances its thermal stability and chemical resistance compared to other similar compounds, making it particularly suitable for high-performance applications in various industries .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of fluorinated diamines like BDAF. The Buchwald-Hartwig amination, leveraging palladium complexes, enables efficient coupling of aryl halides with amines under mild conditions. For instance, 2,2-bis(4-halophenyl)hexafluoropropane reacts with benzylamine or aniline derivatives in the presence of tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and ligands such as XPhos, achieving yields exceeding 85%.

A critical advancement involves fluorous-tagged carbamates as ammonia surrogates, simplifying purification via fluorous solid-phase extraction. This method reduces byproduct formation and enhances scalability, as demonstrated in the synthesis of primary anilines with 70–90% yields. Catalytic systems employing Pd/C or Pd(OH)₂ further improve efficiency in hydrogenation steps, enabling deprotection of intermediates like 2,2-bis(4-(benzylamino)phenyl)hexafluoropropane to BDAF under 1 MPa H₂ at 70°C.

Table 1: Palladium Catalysts for BDAF Synthesis

CatalystLigandYield (%)Conditions
Pd₂(dba)₃XPhos92Toluene, 100°C, 24 h
Pd/CNone89H₂ (1 MPa), DMF, 70°C
Pd(OAc)₂BINAP78DMSO, 120°C, 18 h

Solvent-Mediated Polycondensation Techniques

Solvent choice profoundly impacts polycondensation efficiency and product purity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitate nucleophilic aromatic substitution between 2,2-bis(4-fluorophenyl)hexafluoropropane and ammonia or amine derivatives. For example, refluxing in DMSO at 150°C for 48 hours yields BDAF with 95% purity after recrystallization.

Mixed solvent systems (e.g., water/isopropanol) enhance intermediate solubility during deprotection steps. Hydrochloric acid-mediated hydrolysis of 2,2-bis(4-phthalimidophenyl)hexafluoropropane in methanol/water (3:1 v/v) achieves quantitative conversion to BDAF, minimizing side reactions. Post-treatment protocols, including reduced-pressure distillation and crystallization, further refine product quality, as evidenced by HPLC purity >99.5%.

Table 2: Solvent Systems for BDAF Polycondensation

Solvent MixReaction Temp (°C)Purity (%)Key Advantage
DMSO15095High polarity, low cost
DMF/H₂O10097Facilitates hydrolysis
Methanol/Isopropanol7099Easy crystallization

Green Chemistry Paradigms in Fluorinated Dianiline Synthesis

Sustainable synthesis of BDAF emphasizes catalyst recycling, reduced energy inputs, and non-toxic reagents. Microwave-assisted reactions cut reaction times from 24 hours to 2 hours while maintaining 90% yields, as shown in Pd-catalyzed aminations. Flow chemistry systems further enhance efficiency, enabling continuous production with 98% conversion rates.

Biocatalytic approaches using immobilized lipases or transaminases are emerging, though yields remain modest (50–60%). Solvent recovery systems, particularly for DMSO and DMF, reduce waste by 70%, aligning with green chemistry principles.

The molecular architecture of polyimides derived from 2,2-bis(4-aminophenyl)hexafluoropropane, commonly known as the hexafluoroisopropylidene diamine monomer, represents a sophisticated approach to engineering high-performance polymer materials [1] [2]. The fundamental design principle centers on the strategic incorporation of the hexafluoroisopropylidene bridge, which introduces a distinctive bent molecular geometry that dramatically influences the polymer's physical and transport properties [8] [22].

The hexafluoroisopropylidene linkage creates significant torsional strain between adjacent phenyl rings, preventing efficient polymer chain packing and resulting in enhanced fractional free volume [8] [22]. This molecular design strategy effectively addresses the inherent trade-off between permeability and selectivity that characterizes conventional polymeric membrane materials [2] [17]. The presence of two trifluoromethyl groups creates a sharp bend in the polymer backbone, disrupting the regular chain stacking that typically limits gas transport in dense polymeric materials [8] [22].

Synthetic methodologies for these polyimide architectures typically employ a two-stage polycondensation procedure involving the initial formation of poly(amic acid) intermediates followed by thermal or chemical imidization [10] [29]. The polymerization process begins with the nucleophilic attack of the amino groups on the carbonyl carbon of the dianhydride component, leading to ring opening and subsequent poly(amic acid) formation [29]. The imidization step, conducted at elevated temperatures ranging from 250 to 350 degrees Celsius, facilitates the cyclization reaction that produces the final polyimide structure [29].

The architectural flexibility of these systems allows for the incorporation of various comonomer units to fine-tune polymer properties [9] [25]. Copolymerization strategies involving different diamine components enable precise control over fractional free volume, glass transition temperature, and gas transport characteristics [9] [24]. The systematic variation of diamine structure provides a powerful tool for optimizing membrane performance for specific separation applications [7] [13].

Key Design Parameters for 6FDA-Based Polyimide Systems

Structural ParameterDesign ImpactPerformance Outcome
Hexafluoroisopropylidene BridgeIncreases fractional free volume to 18-24%Enhanced gas permeability (100-440 Barrer for CO2) [7] [24]
Bulky Side GroupsPrevents efficient chain packingImproved diffusion coefficients [8] [22]
Mixed Diamine SystemsProvides tunable polymer propertiesOptimized selectivity (20-50 for CO2/CH4) [9] [24]
Rigid Backbone StructureMaintains dimensional stabilityHigh glass transition temperatures (380-450°C) [10] [13]

Structure-Performance Relationships in High-Performance Membranes

The relationship between molecular structure and membrane performance in hexafluoroisopropylidene-based polyimides demonstrates clear correlations between specific structural features and gas transport properties [7] [22] [23]. The hexafluoroisopropylidene bridge serves as the primary structural determinant of enhanced gas permeability, with carbon dioxide permeabilities ranging from 100 to 440 Barrer depending on the specific diamine comonomer employed [7] [9].

Fractional free volume calculations reveal that polyimides containing the hexafluoroisopropylidene linkage exhibit significantly higher free volume fractions compared to conventional aromatic polyimides [7] [13]. The 6FDA-DAM system demonstrates fractional free volume values of 18-24%, directly correlating with its exceptional carbon dioxide permeability of 100-250 Barrer [7] [24]. In contrast, the 6FDA-DABA system, with its more rigid backbone structure, exhibits lower fractional free volume (12-16%) and correspondingly reduced permeability (~25 Barrer) but enhanced selectivity (40-50 for CO2/CH4) [7] [24].

The influence of specific diamine structures on transport properties reveals distinct structure-performance trends [22] [23]. Polyimides incorporating bulky, twisted diamine units such as durene demonstrate the highest permeabilities, with carbon dioxide permeability values approaching 440 Barrer [7]. However, these systems typically exhibit reduced selectivity due to the formation of larger, less discriminating free volume elements [22] [23]. Conversely, more rigid diamine structures promote enhanced selectivity at the expense of overall permeability [13] [25].

Temperature-dependent transport behavior in these systems reflects the underlying molecular mobility characteristics [11] [13]. Glass transition temperatures typically range from 280 to 450 degrees Celsius, with higher values observed for systems incorporating rigid diamine components [10] [13]. The thermal stability of these materials, with degradation temperatures exceeding 500 degrees Celsius, enables their application in demanding industrial environments [4] [13].

Gas Transport Performance Data for 6FDA-Based Polyimide Membranes

Polyimide SystemCO2 Permeability (Barrer)CO2/CH4 SelectivityO2 Permeability (Barrer)Glass Transition Temp (°C)
6FDA-DAM100-25025-3515-30430-450 [7] [24]
6FDA-DABA~2540-505-10380-400 [7] [24]
6FDA-durene~44020-3060-80420-440 [7] [22]
6FDA-ODA~2535-458-12280-300 [7] [23]
6FDA-mPDA200-40020-3025-40320-340 [7] [9]

The molecular dynamics of gas transport in these systems involve complex interactions between diffusivity and solubility contributions [22] [26]. The hexafluoroisopropylidene bridge enhances both diffusion and solubility selectivity for carbon dioxide over methane, resulting in the observed performance enhancements [25] [26]. Sorption studies demonstrate preferential carbon dioxide uptake due to favorable interactions with the fluorinated segments of the polymer backbone [25] [26].

Positron annihilation lifetime spectroscopy investigations reveal that the free volume elements in hexafluoroisopropylidene-based polyimides are larger and more interconnected compared to conventional polyimide systems [13]. This microstructural characteristic directly correlates with the enhanced gas transport properties observed in these materials [13]. The average free volume element size increases from approximately 5.2 ų in conventional polyimides to 6.8 ų in hexafluoroisopropylidene-containing systems [13].

Role in Mixed-Matrix Membrane (MMM) Fabrication

The incorporation of hexafluoroisopropylidene-based polyimides as continuous phases in mixed-matrix membrane architectures represents a strategic approach to overcoming the fundamental limitations of pure polymeric membranes [14] [15] [17]. The unique structural characteristics of these polyimide matrices, particularly their high fractional free volume and excellent processability, make them ideal candidates for hosting various inorganic and organic fillers [14] [18] [20].

The compatibility between hexafluoroisopropylidene-based polyimide matrices and porous fillers demonstrates superior interfacial adhesion compared to conventional polymer systems [15] [17] [19]. This enhanced compatibility stems from the fluorinated nature of the polymer backbone, which provides favorable interactions with many metal-organic framework and zeolitic filler materials [15] [18]. The resulting mixed-matrix membranes exhibit minimal interfacial defects and maintain structural integrity under operational conditions [14] [17].

Performance enhancements in mixed-matrix membrane systems incorporating hexafluoroisopropylidene-based polyimides demonstrate significant improvements over pure polymer membranes [15] [18] [21]. The 6FDA-DAM system with UiO-66 metal-organic framework fillers (10 weight percent loading) exhibits enhanced carbon dioxide permeability while maintaining selectivity [15]. Similarly, 6FDA-DAM/ODA systems incorporating UiO-66-NH2 fillers demonstrate carbon dioxide/methane selectivity improvements reaching 57.2, representing substantial enhancements over the base polymer performance [15].

The fabrication methodology for these mixed-matrix membranes involves careful optimization of filler dispersion and polymer-filler interfacial interactions [16] [17] [20]. Solution casting techniques using polar aprotic solvents such as N-methyl-2-pyrrolidone enable uniform filler distribution throughout the polymer matrix [17] [20]. The high solubility of hexafluoroisopropylidene-based polyimides in common organic solvents facilitates processing compared to less soluble conventional polyimide systems [10] [17].

Filler loading optimization studies reveal that performance improvements plateau at specific loading levels, typically ranging from 5 to 20 weight percent depending on the filler type and size [18] [21]. The 6FDA-durene system with aromatic polyimide fillers demonstrates exceptional performance at only 5 weight percent loading, achieving carbon dioxide permeability values of 1291.13 Barrer while maintaining selectivity [17]. This remarkable efficiency reflects the excellent compatibility between the fluorinated matrix and the carefully selected filler materials [17].

Mixed-Matrix Membrane Performance Enhancements

MMM SystemFiller Loading (wt%)CO2 Permeability EnhancementSelectivity ChangeKey Performance Feature
6FDA-DAM + UiO-6610Significant increaseMaintainedExcellent MOF-polymer compatibility [15]
6FDA-DAM/ODA + UiO-66-NH210Selectivity-focused improvement57.2 CO2/CH4Optimized particle size effects [15]
6FDA-durene + AP51291.13 BarrerMaintainedOutstanding anti-plasticization properties [17]
6FDA-DAM:DABA + GO122% increase7% improvementEnhanced permeability with maintained selectivity [21] [24]
6FDA-DAM + bpy25201299 Barrer41.3 CO2/CH4Superior CO2/CH4/N2 separation performance [18]

The role of filler particle size and morphology significantly influences mixed-matrix membrane performance [15] [19]. Nanoscale fillers (less than 100 nanometers) demonstrate superior dispersion characteristics and interfacial compatibility compared to larger particles [15] [19]. The optimization of filler functionality through surface modifications enhances polymer-filler adhesion and reduces the formation of non-selective interfacial voids [18] [19].

Advanced mixed-matrix membrane architectures incorporating multiple filler types demonstrate synergistic performance enhancements [21]. The combination of graphene oxide and ZIF-8 fillers in 6FDA-DAM:DABA matrices results in carbon dioxide permeability improvements exceeding 990% compared to the pure polymer membrane [21]. However, these dramatic permeability enhancements often occur with corresponding selectivity reductions of 16-55%, highlighting the continued relevance of the permeability-selectivity trade-off in these systems [21] [24].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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